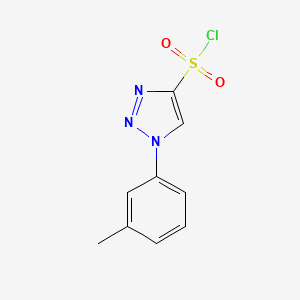
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. This compound is characterized by the presence of a 1,2,3-triazole ring, a sulfonyl chloride group, and a 3-methylphenyl substituent. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the sulfonyl chloride group: The triazole intermediate is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common reagents used in these reactions include amines, hydrazines, and organometallic reagents. The major products formed depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, contributing to its bioactivity .
Comparison with Similar Compounds
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared to other sulfonyl chlorides and triazole derivatives:
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a different position of the methyl group, leading to different reactivity and properties.
1-(3-Methylphenyl)-1H-1,2,4-triazole-4-sulfonyl chloride: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C9H8ClN3O2S |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
1-(3-methylphenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-3-2-4-8(5-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3 |
InChI Key |
FFKXIAOAZRSYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
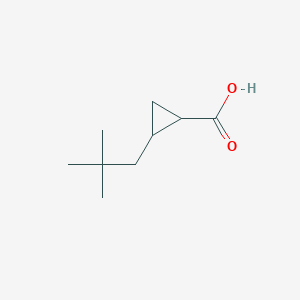

![8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B13232322.png)
![5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13232323.png)
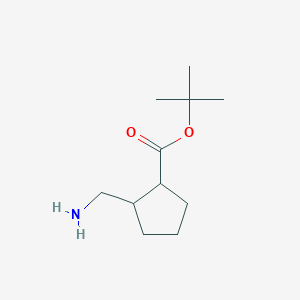
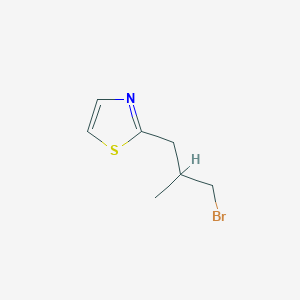
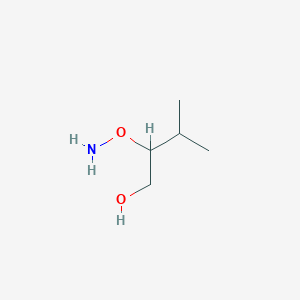

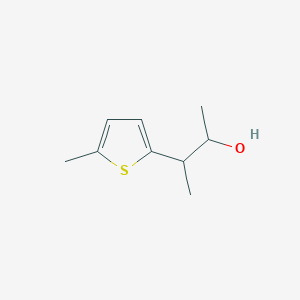
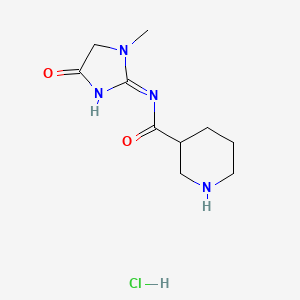
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
![4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13232372.png)
